molecular formula C6H8BNO3 B151205 2-Methoxypyridine-4-boronic acid CAS No. 762262-09-9

2-Methoxypyridine-4-boronic acid

Cat. No. B151205
CAS RN: 762262-09-9
M. Wt: 152.95 g/mol
InChI Key: DHQMUJSACXTPEA-UHFFFAOYSA-N
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Description

2-Methoxypyridine-4-boronic acid is a chemical compound with the empirical formula C6H8BNO3 . It is a coupling reagent used in the synthesis of efficacious pyrrolopyridazines used as JAK1/3 inhibitors .


Molecular Structure Analysis

The molecular structure of 2-Methoxypyridine-4-boronic acid is represented by the SMILES string COc1cc(ccn1)B(O)O . The molecular weight is 152.94 Da .


Chemical Reactions Analysis

2-Methoxypyridine-4-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It also participates in catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-Methoxypyridine-4-boronic acid can be used as an organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. It is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Protodeboronation

Protodeboronation of pinacol boronic esters, such as 2-Methoxypyridine-4-boronic acid, is another significant application . This process involves the removal of the boron moiety from the boronic ester, which is a crucial step in many synthetic sequences .

Anti-Markovnikov Hydromethylation of Alkenes

The protodeboronation of pinacol boronic esters can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

Medicinal Chemistry

2-Methoxypyridine-4-boronic acid is used in medicinal chemistry. The boronic acid moiety can interact with biological targets, making it useful in the design and synthesis of pharmaceuticals.

Organic Synthesis

This compound is also a valuable building block in organic synthesis. It can be used to introduce the 2-methoxypyridine-4-boronic acid moiety into larger molecules, enabling the synthesis of complex organic compounds.

Catalysis

2-Methoxypyridine-4-boronic acid can be used in catalysis. The boronic acid moiety can act as a Lewis acid, participating in various catalytic processes.

Mechanism of Action

Target of Action

2-Methoxypyridine-4-boronic Acid is primarily used as a coupling reagent in the synthesis of efficacious pyrrolopyridazines, which are known to inhibit JAK1/3 . The primary targets of this compound are therefore the Janus Kinase 1 and 3 (JAK1/3) enzymes.

Mode of Action

The compound interacts with its targets through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the formation of carbon–carbon bonds, facilitated by a transition metal catalyst, typically palladium . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with the electrophilic organic groups. In transmetalation, the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 2-Methoxypyridine-4-boronic Acid . This reaction is widely applied in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions . The compound’s role in this pathway allows for the synthesis of complex organic molecules, such as pyrrolopyridazines, which can inhibit JAK1/3 enzymes .

Pharmacokinetics

The compound’s role as a reagent in the suzuki–miyaura cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the specific conditions of the reaction and the nature of the other compounds involved .

Result of Action

The molecular and cellular effects of 2-Methoxypyridine-4-boronic Acid’s action are primarily seen in its ability to facilitate the synthesis of pyrrolopyridazines . These compounds are known to inhibit JAK1/3 enzymes, which play a crucial role in signal transduction for various cytokines and growth factors involved in hematopoiesis and immune cell function .

Action Environment

The efficacy and stability of 2-Methoxypyridine-4-boronic Acid are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base . Additionally, safety data suggests that the compound should be handled in an environment that avoids dust formation and ensures adequate ventilation . The compound may also pose certain hazards, including skin and eye irritation, and respiratory toxicity .

Safety and Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3, targeting the respiratory system .

Future Directions

The Suzuki–Miyaura coupling, in which 2-Methoxypyridine-4-boronic acid is used, is a widely applied reaction in the field of organic chemistry . Future research may focus on developing new boron reagents and optimizing the conditions for this and other related reactions.

properties

IUPAC Name

(2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQMUJSACXTPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634895
Record name (2-Methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyridine-4-boronic acid

CAS RN

762262-09-9
Record name (2-Methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxypyridin-4-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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